

An In-depth Technical Guide to Indanthrone (Vat Blue 4)

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Compound of Interest

Compound Name: *Vat Blue 4B*

Cat. No.: *B1682750*

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A Technical Whitepaper on the Synthesis, Properties, and Biological Interactions of $C_{28}H_{14}N_2O_4$

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The molecular formula $C_{28}H_{14}N_2O_4$ corresponds to Indanthrone, also known as Vat Blue 4 (Colour Index C.I. 69800). This should not be confused with **Vat Blue 4B**, a brominated indigo derivative with a different chemical formula ($C_{16}H_6Br_4N_2O_2$). This guide will focus exclusively on Indanthrone.

Introduction

Indanthrone (6,15-dihydrodinaphtho[2,3-a:2',3'-h]phenazine-5,9,14,18-tetrone) is a polycyclic aromatic organic compound belonging to the anthraquinone class of dyes.^{[1][2]} First synthesized in 1901 by René Bohn, it was a pioneering vat dye, valued for its exceptional lightfastness and durability.^[3] While its primary application lies in the textile industry for dyeing cellulosic fibers like cotton, its robust chemical nature and electrochemical properties have led to its investigation in other fields, including as an organic semiconductor and photocatalyst.^[1] This document provides a comprehensive technical overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its biological interactions and toxicological profile.

Physicochemical and Spectroscopic Properties

Indanthrone is a dark blue, crystalline solid with a metallic luster.^[4] It is characterized by its low solubility in water and common organic solvents.^[1]

Quantitative Physicochemical Data

Property	Value	References
Molecular Formula	C ₂₈ H ₁₄ N ₂ O ₄	^[1] ^[2]
Molar Mass	442.43 g/mol	^[1] ^[5]
CAS Number	81-77-6	^[1] ^[2]
C.I. Number	69800	^[1]
Appearance	Dark blue solid/needles with metallic luster	^[4]
Melting Point	470-500 °C (decomposes)	^[1] ^[5]
Density	~1.6 g/mL	^[1]
Water Solubility	Insoluble	^[1]
Solubility in Organic Solvents	Slightly soluble in hot chloroform, o-chlorophenol, quinoline; Insoluble in acetone, ethanol, pyridine, toluene, xylene.	^[4]
Solubility in Acids	Soluble in concentrated sulfuric acid (forms a brown solution).	^[4]
UV-Vis λ _{max}	278 nm (on cellophane film)	^[3] ^[5]

Spectroscopic Analysis

UV-Visible Spectroscopy: The UV-Vis spectrum of Indanthrone on a cellophane film shows a maximum absorption at 278 nm.^[3]^[5]

Infrared (IR) Spectroscopy: Due to its high symmetry (C_{2h} point group), Indanthrone is subject to the mutual exclusion rule, meaning that vibrational modes are either IR- or Raman-active,

but not both.^[6] The IR spectrum is characterized by key absorptions corresponding to the functional groups present. Expected prominent peaks include C=O stretching vibrations from the quinone moieties, C=C stretching from the aromatic rings, and N-H stretching and bending from the dihydro-phenazine core.

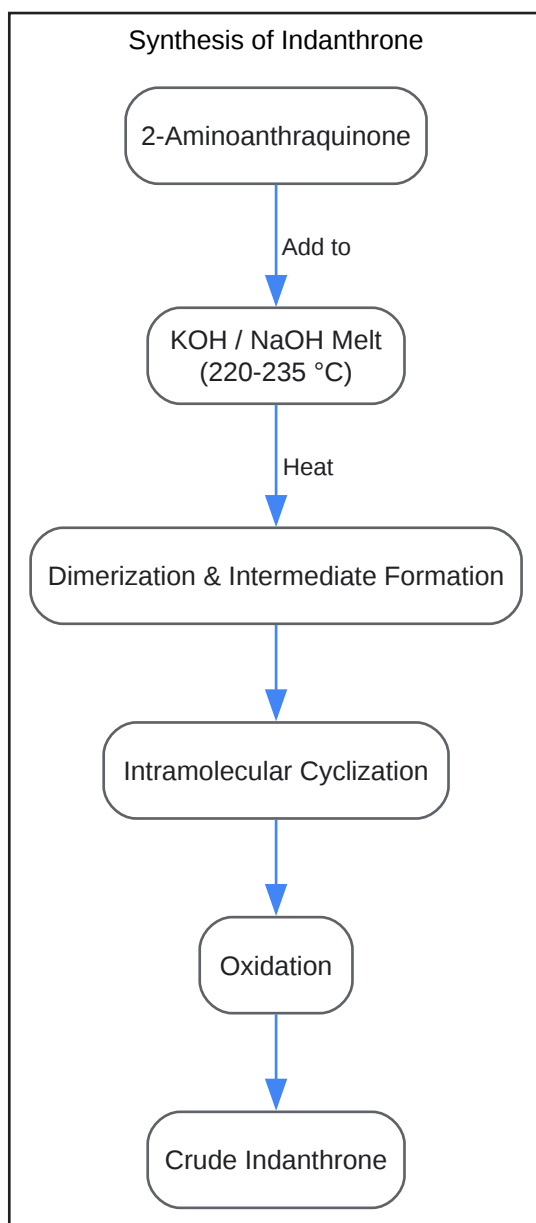
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ^1H and ^{13}C NMR spectra of Indanthrone are complex due to the large number of aromatic protons and carbons in similar chemical environments, leading to significant signal overlap.^[7] Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are typically required for complete signal assignment.^[7]

Experimental Protocols

Synthesis of Indanthrone

Indanthrone is synthesized via the dimerization of 2-aminoanthraquinone under strongly alkaline conditions at high temperatures.^[1]

Workflow for the Synthesis of Indanthrone



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Caption: General workflow for the synthesis of Indanthrone.

Laboratory-Scale Protocol:

- Preparation: In a suitable reaction vessel equipped with a mechanical stirrer and a thermometer, create a melt of potassium hydroxide (KOH) and sodium hydroxide (NaOH).
- Reaction: Heat the alkaline melt to 220-235 °C.

- **Addition of Reactant:** Gradually add 2-aminoanthraquinone to the hot alkaline melt with vigorous stirring. The reaction is typically carried out in the presence of an oxidizing agent such as potassium nitrate or chlorate.[2]
- **Dimerization and Cyclization:** Maintain the temperature and stirring to allow for the dimerization of 2-aminoanthraquinone, followed by intramolecular cyclization to form the dihydro-phenazine ring system.[1]
- **Oxidation:** The intermediate product is then oxidized in situ to yield crude Indanthrone.
- **Isolation:** After cooling, the reaction mass is treated with water to dissolve the excess alkali. The crude Indanthrone precipitates and is collected by filtration.

Purification of Indanthrone

Purification is critical to remove unreacted starting materials and side products. Common methods include recrystallization and vatting.

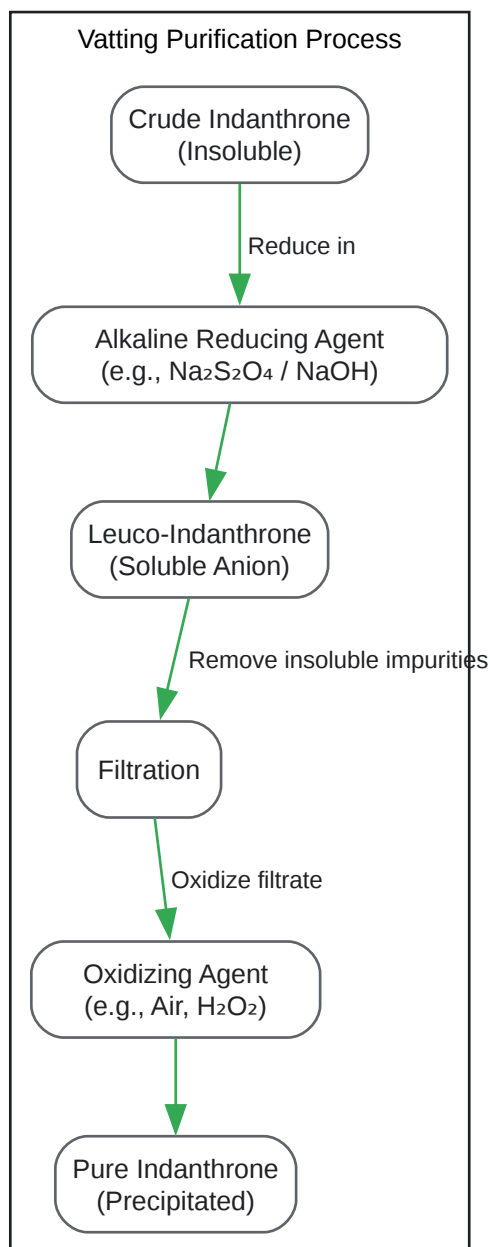
3.2.1 Recrystallization:

- **Solvent Selection:** A suitable high-boiling point solvent in which Indanthrone has high solubility at elevated temperatures and low solubility at room temperature is chosen (e.g., 1,2,4-trichlorobenzene or nitrobenzene).[4]
- **Dissolution:** Dissolve the crude Indanthrone in the minimum amount of boiling solvent.
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot filtration to remove them.
- **Crystallization:** Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals. Cooling too rapidly may lead to the precipitation of impurities.
- **Isolation:** Collect the purified crystals by filtration and wash with a small amount of cold solvent.
- **Drying:** Dry the crystals under vacuum.

3.2.2 Vatting and Reoxidation:

This purification method leverages the characteristic property of vat dyes.

Workflow for Vatting Purification



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Caption: The process of purification via vatting and reoxidation.

- **Reduction (Vatting):** Suspend the crude Indanthrone in an aqueous alkaline solution (e.g., NaOH). Add a reducing agent, such as sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$), and gently warm the mixture (e.g., to 60°C).^[8] The insoluble Indanthrone is reduced to its water-soluble leuco form.
- **Filtration:** Filter the solution to remove any insoluble impurities.
- **Reoxidation:** The filtrate, containing the soluble leuco-Indanthrone, is then reoxidized by bubbling air through the solution or by adding a chemical oxidizing agent (e.g., hydrogen peroxide).
- **Precipitation and Isolation:** Upon oxidation, the purified Indanthrone precipitates out of the solution. The precipitate is collected by filtration, washed with water, and dried.

Biological Activity and Toxicology

While not developed for pharmaceutical applications, the biological effects of Indanthrone and other anthraquinone dyes are of interest due to their widespread use and potential for human and environmental exposure.

Toxicological Data

Endpoint	Value/Result	Species	Reference
Acute Oral Toxicity (LD ₅₀)	2 g/kg	Rat	^[4]
Genotoxicity	Induces oxidative and general stress in microorganisms.	<i>Pseudomonas aeruginosa</i>	^[9]

Mechanism of Toxicity and Biological Interactions

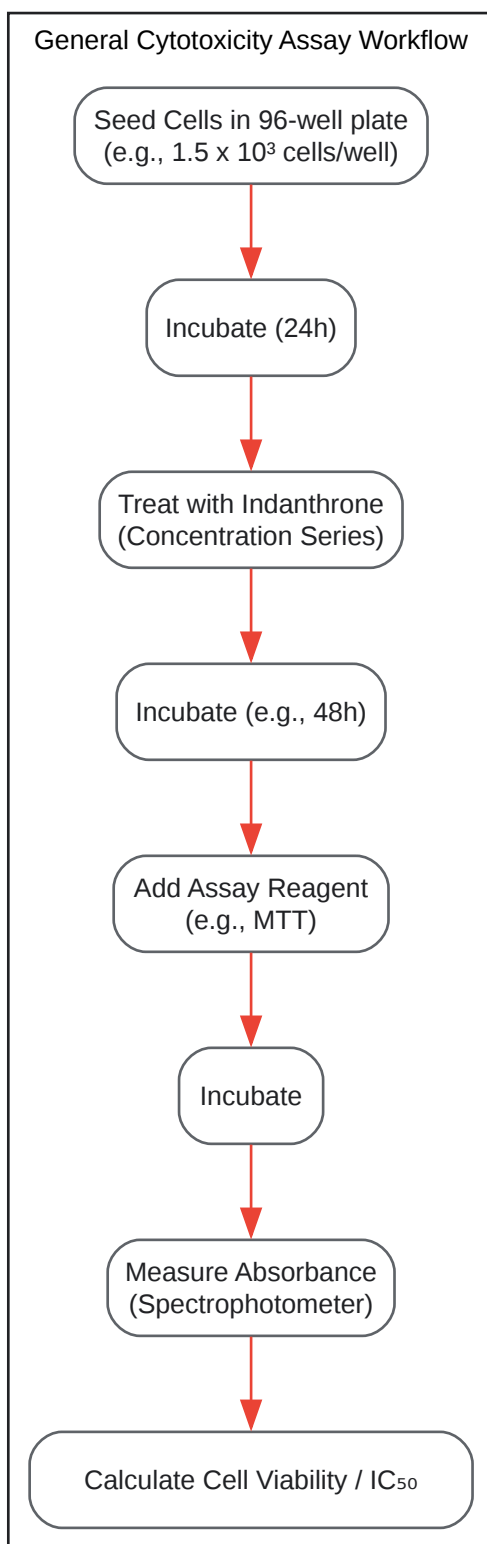
Recent studies have begun to elucidate the biological interactions of Vat Blue 4. The primary concern is its potential genotoxicity.

4.2.1 Genotoxicity and Oxidative Stress: Research on the biodegradation of Vat Blue 4 by *Pseudomonas aeruginosa* has shown that the parent dye molecule induces both oxidative and

general stress responses in the microorganisms.[9] This suggests that Indanthrone may interfere with cellular redox balance, potentially leading to the generation of reactive oxygen species (ROS). The genotoxicity was observed to decrease as the dye was biodegraded, indicating that the parent structure is the primary toxicant.[9]

4.2.2 Interactions with DNA: While specific studies on Indanthrone's interaction with DNA are limited, other anthraquinone derivatives are known to bind to DNA, primarily through intercalation between base pairs.[10] This mode of interaction is driven by hydrophobic forces and hydrogen bonding.[10] Such interactions can disrupt DNA replication and transcription, leading to cytotoxic and genotoxic effects. Given its planar polycyclic aromatic structure, it is plausible that Indanthrone could also interact with DNA in a similar manner, which would be a key mechanism underlying its observed genotoxicity.

Workflow for In Vitro Cytotoxicity Assessment



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Caption: A generalized workflow for assessing the cytotoxicity of compounds like Indanthrone.

Conclusion

Indanthrone (Vat Blue 4) is a chemically robust molecule with a long history as a high-performance dye. Its physicochemical properties, particularly its stability and insolubility in water, are key to its industrial applications. While not a therapeutic agent, its biological interactions are an area of active research, with studies pointing towards a potential for genotoxicity mediated by oxidative stress and possible DNA intercalation. The detailed experimental protocols provided herein offer a foundation for researchers interested in synthesizing, purifying, and further investigating the properties and biological effects of this important anthraquinone derivative. A thorough understanding of its toxicology is essential for ensuring its safe use and for the environmental assessment of its biodegradation products.

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